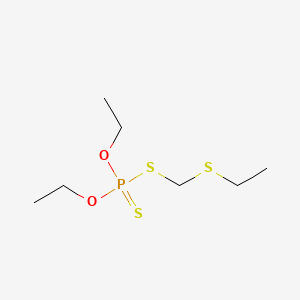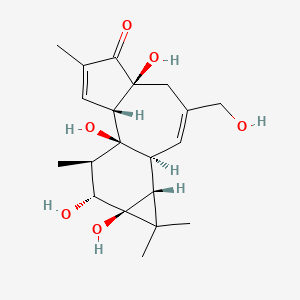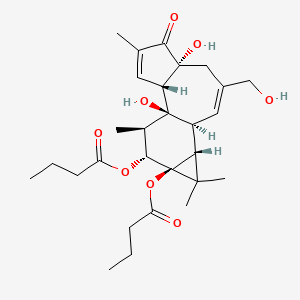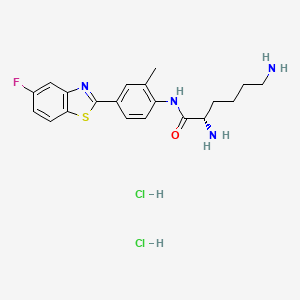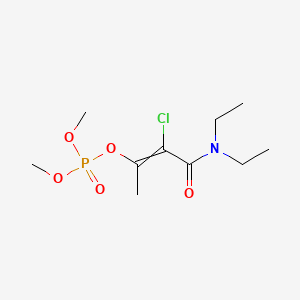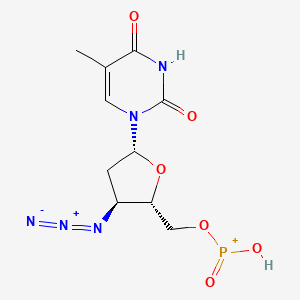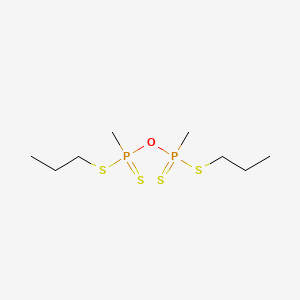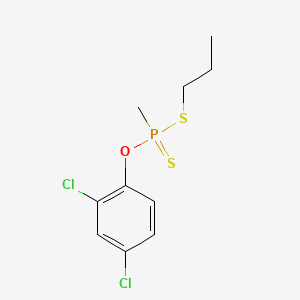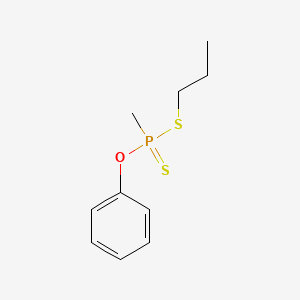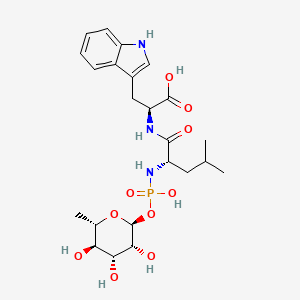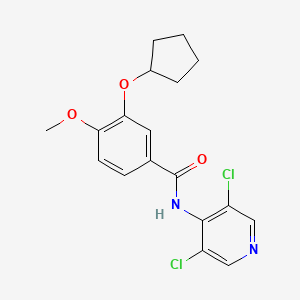
Piclamilast
Descripción general
Descripción
Piclamilast, también conocido como RP 73401, es un inhibidor selectivo de la fosfodiesterasa 4 (PDE4). Es un compuesto de segunda generación que exhibe funcionalidades estructurales similares a otros inhibidores de la PDE4 como cilomilast y roflumilast.
Aplicaciones Científicas De Investigación
Química: Piclamilast se utiliza como compuesto de referencia en el desarrollo de nuevos inhibidores de la PDE4. Su estructura y actividad inhibitoria sirven como base para diseñar inhibidores más potentes y selectivos.
Biología: Se ha demostrado que this compound potencia la acción citoferenciadora del ácido retinoico todo-trans en las células de leucemia mieloide aguda.
Medicina: this compound se ha investigado por sus efectos antiinflamatorios en el tratamiento de la enfermedad pulmonar obstructiva crónica, la displasia broncopulmonar y el asma. .
Industria: This compound se utiliza en la industria farmacéutica como compuesto principal para el desarrollo de nuevos fármacos dirigidos a la PDE4
Mecanismo De Acción
Piclamilast funciona a través de la inhibición selectiva de las cuatro isoformas de la PDE4 (PDE4A-D). La PDE4 hidroliza el monofosfato de adenosina cíclico (cAMP) a monofosfato de adenosina inactivo (AMP). La inhibición de la PDE4 por this compound bloquea la hidrólisis del cAMP, lo que aumenta los niveles de cAMP dentro de las células. Los niveles elevados de cAMP suprimen la actividad de las células inmunitarias e inflamatorias, lo que lleva a efectos antiinflamatorios .
Análisis Bioquímico
Biochemical Properties
Piclamilast functions through the selective inhibition of the four PDE4 isoforms (PDE4A-D) . It shows no inhibition of the other PDEs . The PDE4 isoforms are especially important to inflammatory and immunomodulatory cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve pulmonary function, reduce airway inflammation, and decrease goblet cell hyperplasia in a murine model of allergic asthma .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PDE4, which hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by this compound blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of this compound in laboratory settings are limited, one study has shown that this compound post-treatment significantly reduced ischemia/reperfusion (I/R) injury-induced deleterious effects on biochemical parameters of oxidative stress, inflammatory parameters, infarct size, and histopathological changes .
Metabolic Pathways
It is known that this compound functions through the cAMP pathway by inhibiting PDE4 .
Métodos De Preparación
La síntesis de piclamilast implica varios pasos, comenzando con la preparación de la estructura central de benzamida. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo de benzamida: La estructura central se sintetiza haciendo reaccionar ácido 4-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio se hace luego reaccionar con 3,5-dicloro-4-aminopiridina para formar el núcleo de benzamida.
Sustitución de ciclopentiloxi: El núcleo de benzamida se somete entonces a una reacción de sustitución nucleófila con ciclopentanol en presencia de una base para introducir el grupo ciclopentiloxi.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound en su forma pura
Análisis De Reacciones Químicas
Piclamilast se somete a varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los correspondientes derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para producir derivados reducidos de this compound.
Comparación Con Compuestos Similares
Piclamilast es comparable a otros inhibidores de la PDE4 como cilomilast y roflumilast. exhibe funcionalidades estructurales únicas que contribuyen a su alta actividad inhibitoria sobre las isoformas PDE4B y PDE4D. Compuestos similares incluyen:
Cilomilast: Otro inhibidor de la PDE4 con efectos antiinflamatorios, utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica.
Roflumilast: Un inhibidor de la PDE4 con un mecanismo de acción similar, utilizado para reducir la inflamación en la enfermedad pulmonar obstructiva crónica
Las características estructurales únicas de this compound y su alta selectividad para las isoformas de la PDE4 lo convierten en un compuesto valioso en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades inflamatorias.
Propiedades
IUPAC Name |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUXBQSQLKHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040227 | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-83-6 | |
| Record name | Piclamilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclamilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclamilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144035-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Piclamilast?
A1: this compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's interaction with PDE4 influence cellular signaling pathways?
A2: By inhibiting PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) within cells. This leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, particularly those associated with inflammation and immune responses. [, , , , , , , , , , , , , , , ]
Q3: What specific cellular responses are affected by this compound-mediated PDE4 inhibition?
A3: this compound has been shown to inhibit various cellular processes associated with inflammation, including:
- Neutrophil activity: Reduces neutrophil infiltration, myeloperoxidase (MPO) activity, and superoxide anion production. [, , , , ]
- Cytokine production: Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-8, and KC, while potentially restoring IL-10 levels. [, , , , , , ]
- Airway smooth muscle contraction: Attenuates bronchoconstriction induced by allergens and spasmogens. [, , , ]
- Cell proliferation and apoptosis: Can both inhibit and enhance cell proliferation depending on cell type and context. Additionally, it can modulate apoptosis-related gene expression in response to oxidative stress. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H21Cl2N3O4 and a molecular weight of 446.31 g/mol.
Q5: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic details are not provided in the provided abstracts, the synthesis and structural confirmation by 1H NMR, MS, and elemental analysis are mentioned. []
Q6: Are there studies exploring the material compatibility and stability of this compound under various conditions?
A6: The provided abstracts primarily focus on the biological activity and pharmacological characterization of this compound. Information regarding material compatibility and stability under various conditions is not explicitly discussed.
Q7: Does this compound possess any catalytic properties?
A8: No, this compound functions as an enzyme inhibitor, specifically targeting PDE4. It does not possess inherent catalytic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Have computational methods been employed to study this compound?
A9: Yes, molecular docking studies have been conducted using this compound as a reference compound to investigate potential inhibitors of PDE4B, a specific subtype of PDE4. These studies aim to identify novel compounds with improved selectivity and reduced side effects compared to pan-PDE4 inhibitors. []
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies examining the SAR of this compound and related compounds have revealed key structural features essential for PDE4 inhibitory activity and selectivity.
- 3-Cyclopentyloxy-4-methoxyphenyl group: This moiety appears crucial for interaction with the PDE4 catalytic site. [, ]
- Substitutions at the 2'-position: Introducing alkoxy groups at this position can influence the "soft drug" properties, potentially leading to improved pharmacokinetic profiles and reduced side effects. []
- Modifications at the 5-position of the 1,2,4-oxadiazole ring: Incorporating cyclic rings with heteroatoms at this position can significantly impact PDE4 inhibitory potency. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
